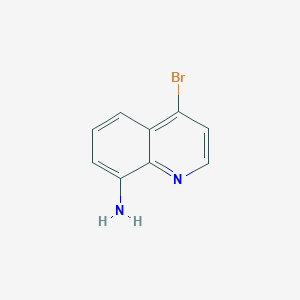

4-Bromoquinolin-8-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYKBCVCZOPWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416438-31-7 | |

| Record name | 4-bromoquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromoquinolin 8 Amine and Its Derivatives

Strategies for Quinoline (B57606) Ring System Construction

The foundational quinoline scaffold can be assembled through several well-established cyclization reactions. These methods offer versatility in introducing substituents onto the heterocyclic core.

Friedländer Annulation and Modified Variants

The Friedländer synthesis is a cornerstone in quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netnih.govwikipedia.org This reaction is typically catalyzed by acids or bases. wikipedia.org The classical approach involves refluxing an aqueous or alcoholic solution of the reactants. researchgate.net Alternatively, the reaction can be conducted by heating the mixture of reactants at high temperatures (150-220°C) without a catalyst. researchgate.net

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the enolizable carbonyl compound, followed by cyclodehydration to form the quinoline ring. The second mechanism suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent elimination to yield the final quinoline product. wikipedia.org

Modifications to the classical Friedländer reaction have been developed to improve yields, shorten reaction times, and employ milder conditions. These include the use of various catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.orgnih.gov For instance, ceric ammonium (B1175870) nitrate (B79036) (10 mol%) has been used as an efficient catalyst at ambient temperature. nih.gov Solvent-free conditions, sometimes assisted by microwave irradiation, have also been successfully employed, aligning with the principles of green chemistry. ijcce.ac.irorganic-chemistry.orgorganic-chemistry.org

Interactive Data Table: Catalysts and Conditions in Friedländer Synthesis

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Base (e.g., Piperidine, NaOH) | Reflux in aqueous or alcoholic solution | Classical, well-established method | researchgate.net |

| Acid (e.g., Trifluoroacetic acid, p-Toluenesulfonic acid) | Varies, often with heating | Effective catalysis for a broad range of substrates | wikipedia.org |

| Iodine | Varies | Mild and efficient Lewis acid catalyst | wikipedia.org |

| Ceric Ammonium Nitrate | Ambient temperature | Mild conditions, high efficiency | nih.gov |

| Silica-supported P2O5 | Solvent-free | Green, efficient, and simple protocol | ijcce.ac.ir |

| None (Thermal) | 150-220°C | Catalyst-free | researchgate.net |

| None (in Water) | 70°C | Catalyst-free, environmentally friendly | organic-chemistry.org |

Skraup Synthesis and Related Cyclization Reactions

The Skraup synthesis is another classic method for quinoline synthesis, involving the reaction of an aromatic amine (like aniline) with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid. nih.goviipseries.org This method is particularly useful for producing quinolines that are unsubstituted on the heterocyclic ring. nih.gov A variation of this is the Skraup-Doebner-von Miller synthesis, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol. iipseries.orgwikipedia.org

The Doebner-von Miller reaction, an extension of the Skraup synthesis, allows for the synthesis of 2- and/or 4-substituted quinolines by reacting an aniline (B41778) with an α,β-unsaturated aldehyde or ketone under acidic conditions. nih.govacs.org The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is thought to involve the 1,4-addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org However, studies using 13C-labeled ketones suggest a more complex fragmentation-recombination mechanism may be at play. nih.gov

Interactive Data Table: Comparison of Skraup and Doebner-von Miller Reactions

| Reaction | Reactants | Typical Product | Reference |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, Sulfuric Acid | Unsubstituted or simply substituted quinolines | nih.goviipseries.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | 2- and/or 4-Substituted quinolines | nih.govwikipedia.org |

Multi-component Reactions (MCRs) for Quinoline Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like quinolines in a single step from three or more starting materials. rsc.org These reactions are highly atom-economical and allow for the creation of diverse molecular libraries. rsc.org Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of various quinoline scaffolds. rsc.org The versatility of MCRs facilitates the introduction of a wide range of functional groups and substitution patterns. rsc.org While a specific MCR for the direct synthesis of 4-bromoquinolin-8-amine is not prominently documented, the principles of MCRs offer a promising avenue for the development of novel and efficient synthetic routes to this and related compounds.

Directed Functionalization Approaches

The synthesis of this compound often involves the strategic introduction of the bromo and amino groups onto a pre-formed quinoline ring or a precursor that will be cyclized into the quinoline system.

Regioselective Bromination of Aminated Quinoline Precursors

The direct bromination of 8-aminoquinoline (B160924) and its derivatives is a common strategy to introduce a bromine atom at the desired position. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific brominating agent used. For instance, the bromination of 8-aminoquinoline can lead to a mixture of mono- and di-bromo derivatives. researchgate.net

Recent studies have focused on developing highly regioselective bromination methods. For example, a copper-promoted C5-selective bromination of 8-aminoquinoline amides has been developed using alkyl bromides as the bromine source. beilstein-journals.org This method demonstrates excellent site selectivity and provides good to excellent yields. beilstein-journals.org Similarly, Ni(II)-catalyzed regioselective C-5 halogenation of 8-aminoquinoline has been reported. nih.gov Other brominating agents such as N-bromosuccinimide (NBS) are also employed, though they may yield different isomers depending on the reaction conditions. nih.gov The choice of solvent can also play a crucial role in directing the regioselectivity of the bromination. researchgate.net

Interactive Data Table: Regioselective Bromination of 8-Aminoquinoline Derivatives

| Precursor | Brominating Agent/Catalyst | Position of Bromination | Reference |

|---|---|---|---|

| 8-Aminoquinoline amides | Alkyl bromides / Copper catalyst | C5 | beilstein-journals.org |

| 8-Aminoquinoline | Molecular Iodine / Ni(II) catalyst | C5 (Iodination) | nih.gov |

| 8-Hydroxyquinoline (B1678124) | N-Bromosuccinimide (NBS) | C7 | nih.gov |

| 8-Aminoquinoline | Bromine | Mixture of 5-bromo and 5,7-dibromo | researchgate.net |

Amination of Brominated Quinoline Precursors

An alternative approach to the synthesis of this compound involves the amination of a dibrominated quinoline precursor, such as 4,8-dibromoquinoline (B1517448). This method relies on the differential reactivity of the bromine atoms at the C4 and C8 positions, allowing for selective substitution. Nucleophilic aromatic substitution (SNAr) reactions are typically employed for this purpose. The conditions for selective amination at the C8 position would need to be carefully controlled to avoid substitution at the C4 position. While specific examples for the synthesis of this compound via this route are not extensively detailed in the provided context, the principles of SNAr on dihalogenated heterocycles are well-established. For instance, the selective nucleophilic substitution of one bromine atom in 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netrsc.orgbeilstein-journals.orgthiadiazole) by nitrogen nucleophiles has been demonstrated. mdpi.com This suggests that a similar selective amination could be feasible for 4,8-dibromoquinoline under optimized conditions.

Catalytic Synthesis Methods

Catalytic approaches offer significant advantages over classical synthetic methods, including milder reaction conditions, enhanced functional group tolerance, and greater efficiency. For the derivatization of this compound, palladium- and copper-based catalytic systems are paramount.

Palladium-Catalyzed Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium catalysis stands as a powerful tool for the construction of new bonds at the C4 position of this compound, leveraging the reactivity of the C-Br bond. These transformations, including the renowned Suzuki-Miyaura, Negishi, and Ullmann couplings, alongside palladium-mediated carbonylation, facilitate the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling would involve the reaction of the C4-bromo position with a suitable boronic acid in the presence of a palladium catalyst and a base. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. fishersci.co.uk While specific examples for this compound are not extensively documented, the successful application of this methodology to other bromoquinolines provides a strong precedent. For instance, the coupling of 4-chloroquinoline (B167314) derivatives with various boronic acids has been achieved using a Pd(PPh₃)₄ catalyst. researchgate.net

A general protocol for the Suzuki-Miyaura coupling of a 4-haloquinoline derivative is presented below:

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-chloro-6-methoxyquinoline-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 4-chlorobenzonitrile | 2-methoxybenzeneboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | 1,4-Dioxane | 80 | 92 |

| 2-bromoaniline | 2-methoxybenzeneboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | 1,4-Dioxane | 80 | 88 |

This table presents illustrative data for analogous Suzuki-Miyaura reactions on haloarenes and is intended to provide a general framework for the potential application to this compound. researchgate.netmdpi.com

The Negishi coupling reaction is another powerful palladium- or nickel-catalyzed method for the formation of C-C bonds, in this case between an organohalide and an organozinc reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and tolerance of a wider range of functional groups compared to some other coupling methods. organic-chemistry.org The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst would be expected to proceed efficiently to yield the corresponding 4-substituted-8-aminoquinoline.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. nih.gov While traditionally requiring harsh conditions, modern modifications using ligands such as amino acids can promote these couplings at significantly lower temperatures. chimia.chnih.gov For this compound, an Ullmann-type reaction could be employed to introduce nucleophiles at the C4 position. More commonly, the Ullmann condensation is utilized for the N-arylation of amines. In the context of our subject compound, the 8-amino group could potentially undergo an Ullmann coupling with an aryl halide to form a diarylamine derivative. Copper-catalyzed N-arylation of amino acids with aryl halides has been shown to proceed at 80-90°C. chimia.ch

| Aryl Halide | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| Aryl Iodide | α-Amino Acid | CuI | L-Proline | K₂CO₃ | DMSO | 80-90 |

| Aryl Bromide | Primary Amine | CuI | L-Proline | K₂CO₃ | Dioxane | 60-90 |

This table illustrates general conditions for Ullmann-type C-N coupling reactions analogous to those that could be applied to the 8-amino group of this compound. nih.gov

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. nih.gov For this compound, this reaction offers a direct route to valuable derivatives such as carboxylic acids, esters, and amides at the C4 position. The reaction typically involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by CO insertion into the palladium-carbon bond and subsequent nucleophilic attack by water, an alcohol, or an amine to yield the corresponding carbonyl compound. mdpi.comresearchgate.net

The choice of nucleophile dictates the final product. For example, using an alcohol as the nucleophile (alkoxycarbonylation) yields an ester, while an amine (aminocarbonylation) produces an amide.

| Aryl Halide | Nucleophile | Catalyst | Base | Solvent | CO Pressure | Temp (°C) |

| 1,2-diiodobenzene | Amino alcohol | PdCl₂(PhCN)₂ | Et₃N | DMF | 1 atm | 100 |

| Aryl Iodide | Aniline | Silica-supported Pd | tBuOK | Toluene | 1 atm | 100 |

This table provides representative conditions for palladium-catalyzed carbonylation reactions of aryl halides. mdpi.comwikipedia.org

Hartwig-Buchwald Amination in Quinoline Derivatization

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance, offering a significant improvement over traditional methods for C-N bond formation. nih.govresearchgate.net

For the derivatization of this compound, the Hartwig-Buchwald amination provides a direct method to introduce a wide variety of primary and secondary amines at the C4 position. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. The choice of phosphine (B1218219) ligand is critical to the success of the reaction and is often tailored to the specific substrates.

While direct examples with this compound are limited, the Hartwig-Buchwald amination has been successfully applied to other halo-heterocycles, demonstrating its potential for the synthesis of 4-aminoquinoline (B48711) derivatives.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 60 |

| 4-bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 67 |

This table shows data from the Hartwig-Buchwald amination of a 4-bromopyrazole derivative, illustrating the potential reaction conditions for this compound. researchgate.net

Applications of Nanocatalysts in Quinoline Synthesis

In recent years, the use of nanocatalysts in organic synthesis has gained significant attention due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity. nih.gov Various nanocatalysts have been developed for the synthesis of quinoline derivatives, often through multicomponent reactions that construct the quinoline ring system. semanticscholar.org These methods are prized for their efficiency and adherence to the principles of green chemistry.

For the synthesis of quinoline derivatives, a variety of nanocatalysts have been employed, including those based on zinc oxide (ZnO), cadmium oxide/zirconium dioxide (CdO@ZrO₂), and magnetic nanoparticles. These catalysts can facilitate reactions under milder conditions and are often recyclable, adding to their appeal.

| Catalyst | Reaction Type | Substrates | Solvent | Temp (°C) | Yield (%) |

| Nano-flake ZnO | Friedländer Synthesis | 2-aminoaryl ketone, α-methylene ketone | Solvent-free | 100 | up to 95 |

| CdO@ZrO₂ | Knoevenagel–Michael | Aldehyde, active methylene (B1212753) compound, aniline | Ethanol (B145695) | 60 | 93-97 |

| Fe₃O₄@SiO₂-APTES-TFA | Friedländer Synthesis | 2-aminoaryl ketone, α-methylene ketone | Ethanol | 60 | 68-96 |

This table summarizes the application of various nanocatalysts in the synthesis of substituted quinolines, showcasing the potential for these methods in constructing the core quinoline structure. nih.govsemanticscholar.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinoline derivatives to minimize environmental impact and enhance safety and efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. For a molecule such as this compound, green methodologies can be applied to various stages of its synthesis, from the choice of starting materials to the reaction conditions and solvents.

Solvent-Free and Environmentally Benign Protocols

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern green protocols aim to replace or eliminate these solvents through solvent-free reactions or the use of environmentally benign alternatives.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. These reactions are often facilitated by grinding the reactants together, sometimes on a solid support like silica (B1680970) gel, or by using microwave irradiation to provide the necessary energy. rsc.org For the synthesis of quinoline cores, one-pot reactions of anilines with carbonyl compounds have been successfully carried out under solvent-free conditions, offering advantages such as operational simplicity, rapid reaction times, and high yields. rsc.org This approach could be adapted for this compound synthesis, potentially starting from a suitably substituted bromoaniline.

Another green strategy involves replacing conventional solvents with more sustainable options. Ionic liquids have been used as a medium for Skraup synthesis of quinolines, a classic reaction, under microwave conditions. iipseries.org More recently, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have emerged as cost-effective, biodegradable, and non-toxic catalyst/solvent systems for producing complex heterocyclic structures. nih.gov The use of formic acid, a renewable and biodegradable resource, has also been explored as a green catalyst for quinoline synthesis, often providing higher selectivity compared to traditional catalysts. ijpsjournal.com

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they combine multiple reactants in a single step to form a complex product, thereby maximizing atom economy and reducing the number of synthetic and purification steps. nih.gov An air-mediated, metal-free, three-component method using molecular iodine as a catalyst has been reported for synthesizing quinoline derivatives, representing an eco-friendly protocol. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Protocols for Quinoline Derivatives

| Parameter | Conventional Method (e.g., Skraup Synthesis) | Green Protocol (e.g., Microwave-Assisted, Solvent-Free) |

|---|---|---|

| Solvent | Concentrated Sulfuric Acid (corrosive) | None or benign solvent (e.g., water, ionic liquid) rsc.orgiipseries.org |

| Catalyst | Strong oxidizing agents (e.g., nitrobenzene) | Recyclable heterogeneous catalysts, molecular iodine rsc.org |

| Reaction Time | Several hours to days tandfonline.comnih.gov | Minutes tandfonline.comnih.govnih.gov |

| Energy Input | Prolonged heating under reflux | Efficient, targeted heating (e.g., microwave) researchgate.net |

| Byproducts/Waste | Significant acidic and organic waste | Minimized waste, improved atom economy nih.govbenthamdirect.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a powerful tool in organic chemistry, aligning well with the principles of green chemistry by offering a more energy-efficient heating method than conventional techniques. researchgate.net Microwave irradiation provides rapid, uniform heating of the reaction mixture, which often leads to dramatic reductions in reaction times, increased product yields, and fewer side reactions. tandfonline.comresearchgate.net

This technology has been widely applied to the synthesis of various quinoline derivatives. benthamdirect.comeurekaselect.com For instance, the esterification of 2-phenylquinoline-4-carboxylic acid, which requires 22 hours of conventional heating to achieve a good yield, can be completed in just 10 minutes under microwave irradiation with a comparable or even better yield. tandfonline.com Similarly, the classic Skraup synthesis for certain quinoline derivatives sees a significant decrease in reaction time from hours to minutes when performed with microwave assistance, even if the yield is not substantially improved in all cases. nih.gov

In the context of synthesizing this compound, microwave-assisted techniques could be employed in key steps such as the cyclization to form the quinoline ring or in subsequent functionalization steps. The benefits are particularly evident in catalyst-free and solvent-free conditions, where microwaves can provide the necessary energy to drive the reaction efficiently. rsc.org The scalability of microwave-assisted synthesis makes it suitable for both laboratory research and potential industrial applications. researchgate.net

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Quinoline Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Skraup Synthesis (7-amino-8-methylquinoline) | 4 hours | 25 minutes | Yield not improved, but time drastically reduced | nih.gov |

| Esterification (Ethyl 2-phenylcinchoninate) | 22 hours | 10 minutes | Yield comparable (94%) | tandfonline.com |

| Friedländer Synthesis (8-hydroxyquinolines) | Conventional heating (34% yield) | Microwave heating (72% yield) | Yield more than doubled | nih.gov |

| One-pot reaction (Steroidal quinolines) | Not specified | 9-10 minutes | High yields under solvent-free conditions | rsc.orgresearchgate.net |

Process Optimization and Scale-Up Considerations for Research Synthesis

Moving a synthetic route from laboratory-scale discovery to larger-scale production for extensive research requires careful process optimization and consideration of scalability. The goal is to develop a robust, reliable, and efficient process that consistently delivers the target compound, such as this compound, in high purity and yield.

Once optimal conditions are identified, scaling up the synthesis presents new challenges. Direct translation of a batch process from a few milligrams to a gram or kilogram scale can introduce issues with heat transfer, mixing, and safety. Continuous flow chemistry offers a compelling solution to these challenges. nih.gov In a flow reactor, reagents are pumped through a heated coil or chamber, where they mix and react. This setup provides superior control over reaction parameters, enhances heat and mass transfer, and improves safety by minimizing the volume of reactive material at any given time. nih.gov Flow processes are often more efficient and can be run for extended periods to produce large quantities of material, making them highly suitable for scale-up. nih.gov The successful gram-scale synthesis of quinoline derivatives has been reported, demonstrating the feasibility of scaling these reactions. mdpi.com

For the research-scale synthesis of this compound, a hybrid approach might be employed. Initial discovery and optimization could be performed in batch using HTE. For producing larger quantities needed for further studies, the optimized conditions could be translated to a continuous flow process to ensure consistency, safety, and efficiency.

Chemical Reactivity and Transformation Mechanisms of 4 Bromoquinolin 8 Amine

Reactivity at the Bromine Center

The bromine atom at the 4-position of the quinoline (B57606) ring is susceptible to displacement and participation in various coupling reactions, primarily due to the electron-withdrawing nature of the quinoline nitrogen, which activates this position towards nucleophilic attack and oxidative addition.

The carbon-bromine bond at the C4-position of the quinoline nucleus is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.govnih.gov Nucleophiles can displace the bromide ion to form a variety of substituted 8-aminoquinolines.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. The general mechanism involves the attack of the nucleophile on the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate, followed by the departure of the bromide leaving group to restore the aromaticity of the quinoline ring.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 4-Haloquinolines

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Primary Amine | R-NH₂ | 4-(Alkylamino)quinolin-8-amine | nih.gov |

| Secondary Amine | R₂NH | 4-(Dialkylamino)quinolin-8-amine | nih.gov |

| Alkoxide | R-ONa | 4-Alkoxyquinolin-8-amine | General SNAr |

Note: This table is illustrative of the expected reactivity based on known SNAr reactions of 4-haloquinolines.

The bromine atom at the C4-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules. wikipedia.orgorganic-chemistry.orgacsgcipr.orgresearchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C4-position. researchgate.netnih.govmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromoquinoline with a primary or secondary amine. It offers a versatile route to a wide range of N-substituted 4-aminoquinolin-8-amines. wikipedia.orgorganic-chemistry.orgacsgcipr.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the bromoquinoline and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This method is instrumental in the synthesis of 4-alkynylquinolin-8-amines. organic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.org

Heck Reaction: In the Heck reaction, the bromoquinoline is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in the synthesis of 4-alkenylquinolin-8-amines. wikipedia.orgorganic-chemistry.orgnih.govyoutube.commasterorganicchemistry.com

Table 2: Overview of Cross-Coupling Reactions at the Bromine Center

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 4-Aryl/vinyl-quinolin-8-amine |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Base | 4-(R¹R²N)-quinolin-8-amine |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 4-(Alkynyl)-quinolin-8-amine |

Reactivity at the Amino Functionality

The primary amino group at the C8-position is a key site for a variety of chemical transformations, including electrophilic substitution on the adjacent aromatic ring, as well as reactions directly involving the nitrogen atom.

The amino group at the C8-position is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution (EAS). Consequently, electrophiles will preferentially attack the C5 and C7 positions of the quinoline ring system. The directing effect of the amino group often overrides the inherent reactivity patterns of the quinoline nucleus itself.

Nitration: The nitration of 8-aminoquinoline (B160924) derivatives can be achieved using various nitrating agents. Studies have shown that with reagents like Fe(NO₃)₃·9H₂O or under copper catalysis with sodium nitrite (B80452), regioselective nitration occurs predominantly at the C5 position. acs.orgrsc.orgresearchgate.net In some cases, bis-nitration at both the C5 and C7 positions can be achieved. acs.org Visible-light-photocatalyzed nitration at the C5 position has also been reported. mdpi.comresearchgate.net

Halogenation: The halogenation of 8-substituted quinolines, including 8-aminoquinoline, can be performed under metal-free conditions using trihaloisocyanuric acids as the halogen source. These reactions typically yield the C5-halogenated products with high regioselectivity. rsc.orgrsc.org Nickel-catalyzed halogenation at the C5 position has also been described. nih.govresearchgate.netresearchgate.net

Sulfonation: The sulfonation of 8-aminoquinolines can be directed to the C5 position. For instance, copper(I)-catalyzed sulfonylation of 8-aminoquinoline derivatives with arylsulfonyl chlorides has been shown to be an effective method. acs.org The reaction of 8-aminoquinoline with sulfuric acid can also lead to the formation of 8-aminoquinoline-5-sulfonic acid. google.comnih.govstenutz.eu

Table 3: Electrophilic Aromatic Substitution Reactions on the Amine-Substituted Ring

| Reaction | Reagent(s) | Position of Substitution | Product | Reference(s) |

|---|---|---|---|---|

| Nitration | Fe(NO₃)₃·9H₂O | C5 | 5-Nitro-8-aminoquinoline derivative | acs.org |

| Nitration | NaNO₂, Cu catalyst | C5 or C7 | 5-Nitro- or 7-Nitro-8-aminoquinoline derivative | rsc.orgresearchgate.net |

| Halogenation | Trihaloisocyanuric acid | C5 | 5-Halo-8-aminoquinoline derivative | rsc.orgrsc.org |

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily participate in acylation and alkylation reactions.

Acylation: The amino group can be acylated to form the corresponding amide. This is typically achieved by reacting 4-bromoquinolin-8-amine with an acyl chloride or an acid anhydride. This transformation is often used to protect the amino group or to introduce a directing group for subsequent C-H activation reactions on the quinoline ring.

Alkylation: N-alkylation of the amino group can be accomplished by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. chemguide.co.ukyoutube.comyoutube.com

Table 4: Acylation and Alkylation of the Amino Functionality

| Reaction | Reagent | Functional Group Introduced | Product |

|---|---|---|---|

| Acylation | RCOCl | Acyl (RCO-) | N-(4-Bromoquinolin-8-yl)amide |

Reductive amination is a powerful method for the formation of C-N bonds, typically involving the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent. chemistrysteps.comfrontiersin.orgnih.govlibretexts.orgyoutube.com The primary amino group of this compound can participate in this reaction, leading to the formation of secondary amines.

The reaction proceeds through the initial formation of a carbinolamine, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final secondary amine product. This method provides a direct route to N-alkylated derivatives of this compound.

Table 5: Illustrative Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Expected Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl-4-bromoquinolin-8-amine |

| Acetaldehyde | NaBH₃CN | N-Ethyl-4-bromoquinolin-8-amine |

| Acetone | NaBH(OAc)₃ | N-Isopropyl-4-bromoquinolin-8-amine |

Note: This table illustrates the expected products from the reductive amination of this compound with various carbonyl compounds, based on the general principles of the reaction.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, which form the cornerstone of understanding and optimizing chemical reactions, have not been extensively reported for this compound. Such studies would typically involve a combination of experimental techniques and computational modeling to elucidate the step-by-step process of bond formation and cleavage.

Transition State Analysis and Reaction Pathways

A transition state analysis for reactions involving this compound would provide critical insights into the energy barriers and the geometry of the highest-energy species along the reaction coordinate. This information is fundamental for predicting reaction feasibility and selectivity. However, a review of scholarly databases reveals no specific studies focused on the computational or experimental determination of transition states for this compound's transformations.

Hypothetically, derivatization reactions at the 8-amino group or substitution at the 4-bromo position would proceed through distinct transition states. For instance, acylation of the amino group would likely involve a tetrahedral intermediate, while a palladium-catalyzed cross-coupling reaction at the bromo position would proceed through a complex catalytic cycle involving oxidative addition and reductive elimination steps. Without specific research on this compound, any depiction of these pathways would be purely speculative and based on general mechanisms for similar compounds.

Advanced Spectroscopic and Computational Characterization of 4 Bromoquinolin 8 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise atomic arrangement within a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, a complete structural map of 4-Bromoquinolin-8-amine can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the six protons on the quinoline (B57606) ring system and the two protons of the amine group. The aromatic region will feature signals for the protons on both the pyridine (B92270) and benzene (B151609) rings of the quinoline core. The chemical shifts are influenced by the electron-withdrawing bromine atom at the C4 position and the electron-donating amine group at the C8 position. The protons H-2 and H-3 on the pyridine ring will likely appear as doublets, showing coupling to each other. The protons on the benzene portion of the ring (H-5, H-6, H-7) will exhibit coupling patterns consistent with their ortho and meta relationships. The amine protons (8-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet (d) | J(H2-H3) ≈ 4.5 |

| H-3 | 7.5 - 7.7 | Doublet (d) | J(H3-H2) ≈ 4.5 |

| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5 |

| H-6 | 7.0 - 7.2 | Triplet (t) or dd | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 7.5 |

| H-7 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H7-H6) ≈ 7.5, J(H7-H5) ≈ 1.5 |

| 8-NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - |

The proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals for the carbon atoms of the quinoline skeleton. The chemical shifts are significantly affected by the attached substituents. The carbon atom bearing the bromine (C-4) is expected to have a lower chemical shift compared to the unsubstituted C-4 in quinoline due to the heavy atom effect. Conversely, the carbon attached to the amine group (C-8) will be shielded and appear at a higher field (lower ppm value) than its counterpart in a non-substituted ring. Quaternary carbons (C-4, C-4a, C-8, C-8a) are typically identified by their lower intensity in the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 122 - 125 |

| C-4 | 120 - 124 |

| C-4a | 145 - 148 |

| C-5 | 115 - 118 |

| C-6 | 128 - 131 |

| C-7 | 110 - 113 |

| C-8 | 140 - 143 |

| C-8a | 135 - 138 |

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu Key expected correlations include those between H-2 and H-3, and among the coupled system of H-5, H-6, and H-7, confirming their adjacent positions on the benzene ring. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Correlation): This technique maps protons to the carbons to which they are directly attached. libretexts.org It would show cross-peaks connecting H-2 to C-2, H-3 to C-3, H-5 to C-5, H-6 to C-6, and H-7 to C-7. This is invaluable for confirming the carbon assignments. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons, which is critical for identifying the connectivity around quaternary carbons. libretexts.org For instance, H-2 would show correlations to C-3 and C-4, while H-5 would correlate with C-4, C-4a, and C-7. The amine protons could show correlations to C-7, C-8, and C-8a, firmly establishing the position of the amino group. sdsu.edu

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₉H₇BrN₂. uni.lu

The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

Common fragmentation pathways for aromatic amines and halogenated quinolines include:

α-Cleavage: In aliphatic amines, fragmentation often occurs at the carbon-carbon bond alpha to the nitrogen atom. libretexts.org While less common for aromatic amines, some fragmentation related to the amine group may occur.

Loss of Bromine: Cleavage of the C-Br bond can lead to a fragment corresponding to the loss of a bromine radical (·Br).

Ring Fragmentation: The quinoline ring system can undergo fragmentation, often involving the loss of small neutral molecules like HCN. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

| [M]⁺ | 221.98 (for ⁷⁹Br) | Molecular Ion |

| [M+2]⁺ | 223.98 (for ⁸¹Br) | Molecular Ion Isotope Peak |

| [M+H]⁺ | 222.99 (for ⁷⁹Br) | Protonated Molecular Ion |

| [M+H+2]⁺ | 224.99 (for ⁸¹Br) | Protonated Molecular Ion Isotope Peak |

| [M-Br]⁺ | 143.06 | Loss of a Bromine atom |

| [M-HCN]⁺ | 194.97 (for ⁷⁹Br) | Loss of hydrogen cyanide from the ring |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Primary amines typically exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. vscht.cz The region between 1400-1600 cm⁻¹ will contain absorptions from C=C and C=N stretching of the quinoline ring. The N-H bending vibration for a primary amine is expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine will likely be observed in the 1250-1335 cm⁻¹ range, and the C-Br stretch typically appears at lower wavenumbers, often below 700 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. DFT calculations can be used to predict Raman active modes and compare them with experimental spectra to confirm vibrational assignments. scielo.org.mx The symmetric vibrations of the quinoline ring system are expected to be particularly Raman active.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

| C-Br Stretch | 500 - 700 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or acetonitrile) is expected to show multiple absorption bands characteristic of the extended π-conjugated system of the quinoline ring. These absorptions correspond to π → π* electronic transitions. The presence of the amino and bromo substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline.

Fluorescence Spectroscopy: 8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their fluorescent properties, which are often enhanced upon chelation with metal ions. mdpi.com Similarly, 8-aminoquinoline (B160924) derivatives are frequently used as fluorescent probes. nih.gov It is therefore highly probable that this compound exhibits fluorescence. The fluorescence spectrum would show an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, can be sensitive to the solvent environment. mdpi.com The introduction of the heavy bromine atom might, however, lead to some quenching of the fluorescence intensity through the heavy-atom effect.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

While a specific crystal structure for this compound is not widely available in the surveyed literature, the crystallographic analysis of closely related compounds, such as 4-Bromo-8-methoxyquinoline, offers significant insights into the expected solid-state structure. nih.gov For 4-Bromo-8-methoxyquinoline, the non-hydrogen atoms are reported to be essentially co-planar. nih.gov In its crystal structure, molecules are linked by weak intermolecular C—H···π interactions, forming one-dimensional chains. nih.gov

A hypothetical crystallographic study of this compound would involve dissolving the compound in a suitable solvent and allowing it to slowly evaporate to form single crystals of sufficient quality. These crystals would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to solve the crystal structure. The expected data would include the crystal system, space group, unit cell dimensions, and atomic coordinates. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which would significantly influence the crystal packing.

Table 1: Representative Crystallographic Data for a Related Compound (4-Bromo-8-methoxyquinoline) Data sourced from a study on 4-Bromo-8-methoxyquinoline, presented here as an illustrative example. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrNO |

| Molecular Weight (Mr) | 238.08 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.1615 (1) |

| b (Å) | 12.1337 (6) |

| c (Å) | 14.2436 (7) |

| Volume (V) (ų) | 892.05 (6) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 150 (1) |

Theoretical and Computational Chemistry

Computational chemistry provides powerful tools for investigating the properties of molecules, complementing experimental data and offering predictive insights into structure, reactivity, and spectroscopy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netscholarpublishing.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to optimize the molecular geometry and compute a range of electronic properties. researchgate.net

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. thaiscience.info A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. These calculations also yield global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's reactive nature. imist.ma For instance, the electrophilicity index indicates the propensity of a molecule to accept electrons. imist.ma

Table 2: Typical Electronic Properties and Reactivity Descriptors Calculated via DFT This table presents a conceptual list of parameters that would be calculated for this compound.

| Parameter | Description |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | EHOMO - ELUMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to charge transfer. |

| Electrophilicity Index (ω) | A global reactivity index that measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. thaiscience.info

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the amino group, due to the presence of lone pair electrons. These sites would be the most probable targets for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the regions adjacent to the electron-withdrawing bromine atom would exhibit a more positive potential, making them potential sites for nucleophilic interactions. imist.maresearchgate.net

Table 3: Predicted Reactive Sites in this compound Based on MEP Analysis

| Region of Molecule | Predicted Electrostatic Potential | Type of Reactivity Predicted |

| Nitrogen atom of the quinoline ring | Negative (Electron-rich) | Susceptible to electrophilic attack |

| Nitrogen atom of the 8-amino group | Negative (Electron-rich) | Susceptible to electrophilic attack |

| Hydrogen atoms of the 8-amino group | Positive (Electron-poor) | Favorable for nucleophilic interaction |

| Aromatic ring system (π-electron cloud) | Generally Negative | Potential for electrophilic aromatic substitution |

| Region near the Bromine atom | Positive (Electron-poor) | Potential for nucleophilic interaction |

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key area of conformational flexibility is the rotation around the C8-NH₂ bond. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformer and the energy barriers between different conformations. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would involve calculating the forces on each atom and solving the equations of motion. This would generate a trajectory of atomic positions and velocities, revealing how the molecule moves, vibrates, and interacts with its environment. MD simulations are particularly useful for understanding solvation effects, exploring conformational landscapes, and studying the dynamics of intermolecular interactions.

Computational chemistry, particularly DFT, is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. scielo.br

For this compound, DFT calculations can predict its infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. researchgate.net While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor, leading to excellent agreement with experimental spectra and aiding in the assignment of vibrational modes. scielo.br

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts provide a theoretical spectrum that can be directly compared to experimental results, helping to validate the proposed structure and assign specific resonances to individual atoms within the molecule.

Table 4: Example of Predicted vs. Experimental Spectroscopic Data for a Quinolinone Derivative Data from a study on a related quinolinone compound, illustrating the correlation between calculated and observed values. scielo.br

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν(C=O) | 1640 | 1636 |

| ν(C=C) | 1599 | 1603 |

| ν(C–Cl) | 1012 | 1027 |

Structure Activity Relationship Sar Studies of 4 Bromoquinolin 8 Amine Analogs

Impact of Substituent Modifications on Bioactivity Profiles

Modifications to the substituents on the quinoline (B57606) core of 4-Bromoquinolin-8-amine analogs play a pivotal role in defining their biological activity. The nature, position, and electronic properties of these substituents can significantly influence the compound's interaction with its biological target.

The position and type of halogen on the quinoline ring are critical determinants of bioactivity in aminoquinoline compounds. For the closely related 4-aminoquinolines, the presence of an electron-withdrawing group at the 7-position is considered optimal for activities like antiplasmodial efficacy. pharmacy180.comresearchgate.net Electron-withdrawing substituents at this position lower the pKa of both the quinoline ring nitrogen and the side-chain amino nitrogen, which is believed to influence drug accumulation and target interaction. researchgate.net

Studies on 4-aminoquinolines have shown that replacing the 7-chloro substituent with other halogens like bromo or iodo can yield compounds with retained or even enhanced antiplasmodial activity against both sensitive and resistant parasite strains. researchgate.net This suggests that the electronic effect of the halogen is a key factor. The bromine atom in this compound, while not at the 7-position, still exerts a significant electronic influence on the quinoline ring system. Further studies on positional isomers would be necessary to fully elucidate the optimal placement for activity within this specific scaffold.

| Substituent at 7-Position | General Impact on Antiplasmodial Activity | Rationale / Key Finding |

|---|---|---|

| Chloro (Cl) | Often considered optimal for activity in many 4-aminoquinoline (B48711) series. pharmacy180.com | Provides a strong electron-withdrawing effect, influencing the basicity of the quinoline nitrogens. researchgate.net |

| Bromo (Br) | Produces compounds with good antiplasmodial activity, comparable to chloro analogs. researchgate.net | Maintains the necessary electronic properties for activity against sensitive and resistant strains. researchgate.net |

| Iodo (I) | Can result in compounds with good antiplasmodial activity. researchgate.net | The larger size and different electronic nature compared to chlorine still permit biological activity. researchgate.net |

The amino group at the 8-position is a primary site for modification to alter the physicochemical properties of the molecule, particularly its lipophilicity. Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Acylating reagents are commonly used to modify amines, forming stable carboxamides, sulfonamides, or thioureas. thermofisher.com

For 8-aminoquinolines, the side chain attached to the amino group is crucial for activity and toxicity. who.int Introducing alkyl or aryl groups can systematically modulate the compound's lipophilicity. An increase in lipophilicity can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific binding. For instance, in a study on 8-hydroxyquinoline-2-carboxamides, it was found that antiviral activity increased linearly with growing lipophilicity and was positively influenced by the electron-withdrawing properties of substituents on an attached anilide ring. mdpi.com This highlights the delicate balance required between lipophilicity and electronic effects to achieve optimal bioactivity.

| Modification to Amine Group | Effect on Lipophilicity | Potential Impact on Bioactivity |

|---|---|---|

| N-Alkylation (e.g., adding ethyl, butyl chains) | Increases | May enhance cell membrane permeability but can decrease aqueous solubility. |

| N-Acylation (forming an amide) | Variable; depends on the acyl group | Can introduce new hydrogen bonding capabilities and alter target interactions. |

| N-Arylation (attaching an aromatic ring) | Significantly Increases | May introduce new binding interactions (e.g., pi-stacking) but could also increase toxicity. pharmacy180.com |

| Formation of Sulfonamide | Variable | Can alter electronic properties and introduce strong hydrogen bond accepting groups. mdpi.com |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy in drug design where a part of a molecule is exchanged for a chemically different group that maintains similar biological properties. cambridgemedchemconsulting.comresearchgate.net This technique can be used to improve potency, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com

Within the this compound scaffold, several bioisosteric replacements could be considered. The quinoline nucleus itself, while often important, is not always essential for activity. In some 8-aminoquinoline (B160924) series, it has been shown that replacing the quinoline ring with a naphthalene (B1677914) or acridine (B1665455) moiety can result in compounds that retain some level of biological activity, indicating these larger aromatic systems can serve as viable bioisosteres for the core scaffold. who.int

The bromine atom at the 4-position is another candidate for bioisosteric replacement. Classical bioisosteres for a bromine atom include groups like isopropyl (iPr) or trifluoromethyl (CF3). cambridgemedchemconsulting.com Replacing the bromine with these groups would significantly alter the electronic and steric profile at that position, which could lead to novel interactions with the biological target.

Computational SAR Modeling and Predictive Tools

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. dergipark.org.tr These predictive tools are invaluable for understanding SAR and guiding the design of new, more potent analogs.

For a series of this compound analogs, a 3D-QSAR model could be developed. This process typically involves:

Alignment: A set of molecules with known activities (a training set) are structurally aligned.

Descriptor Calculation: Steric and electrostatic fields around the aligned molecules are calculated to serve as descriptors.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to create an equation that links the descriptors to the observed biological activity. nih.gov

Validation: The model's predictive power is tested using an external set of compounds (a test set) not used in model generation. nih.gov

The resulting QSAR model can generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) are favorable or unfavorable for activity. nih.gov This provides rational, data-driven insights for designing the next generation of compounds.

Pharmacophore Modeling for Target Interaction Elucidation

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov A pharmacophore model represents key interaction points like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

If the crystal structure of a target protein complexed with a this compound analog is available, a structure-based pharmacophore model can be generated. nih.gov This approach maps the key interactions between the ligand and the active site residues. For example, the model might identify that the 8-amine group acts as a hydrogen bond donor with a specific amino acid, while the quinoline ring engages in hydrophobic interactions within a pocket. nih.govplos.org

Such models are instrumental for:

Virtual Screening: Searching large chemical databases to find new, structurally diverse compounds that match the pharmacophore and are likely to be active.

Understanding Binding Modes: Elucidating how different analogs orient themselves within the target's active site.

Rational Design: Guiding modifications to the this compound scaffold to enhance interactions with key features of the target, thereby improving potency and selectivity. nih.gov

Applications of 4 Bromoquinolin 8 Amine in Medicinal Chemistry

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged structure" is well-established in drug design, referring to molecular scaffolds that can bind to multiple, diverse biological targets with high affinity. The quinoline (B57606) nucleus is a prime example of such a structure, forming the basis for numerous therapeutic agents. nih.gov The 4-Bromoquinolin-8-amine scaffold is particularly valuable as a key intermediate in the synthesis of a wide array of bioactive molecules. nih.gov

The synthetic versatility of the quinoline ring allows for the generation of a large number of structurally diverse derivatives through various chemical reactions. nih.gov This adaptability is crucial for optimizing the pharmacological properties of a lead compound, including its potency, selectivity, and pharmacokinetic profile. Specifically, the bromine and amine functional groups on the this compound molecule serve as handles for extensive modification, enabling chemists to explore structure-activity relationships (SAR) systematically. nih.gov This has facilitated its use in developing novel compounds for anti-infective and anticancer therapies. nih.gov

Antimalarial Agent Research and Development

The 8-aminoquinoline (B160924) class of compounds was the first to be specifically synthesized for antimalarial activity and remains critically important in the global effort to control and eliminate malaria. nih.gov This class, which includes the well-known drug primaquine (B1584692), is unique in its ability to target the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing disease relapse. ukri.orgresearchgate.net They are also effective against the mature transmissible stages (gametocytes) of P. falciparum, which is key to blocking disease transmission. ukri.org this compound serves as a key building block in the synthesis of novel 8-aminoquinoline analogues aimed at improving efficacy and overcoming the limitations of existing drugs. nih.gov

The precise mechanism of action for 8-aminoquinolines has been a subject of extensive research. Despite decades of use, the exact process is not fully understood, though it is widely accepted that they function as prodrugs, requiring metabolic activation to exert their parasiticidal effects. ukri.orgnih.gov

Key mechanistic insights point to the following processes:

Oxidative Stress and ROS Production : A primary hypothesis is that metabolites of 8-aminoquinolines, such as quinoneimines, engage in redox cycling. This process, potentially mediated by parasite-specific enzymes like P. falciparum ferredoxin-NADP+ reductase (PfFNR), generates reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. ukri.orgasm.org The resulting oxidative stress is believed to cause significant damage to parasite cells, leading to their death. asm.org

Mitochondrial Disruption : Evidence suggests that 8-aminoquinolines interfere with the parasite's mitochondrial electron transport chain. youtube.com This disruption of mitochondrial function is a critical blow to the parasite's energy metabolism and essential biosynthetic pathways, such as pyrimidine (B1678525) biosynthesis, ultimately leading to parasite death. youtube.com

Inhibition of Hematin (B1673048) Polymerization : While the primary mechanism for 4-aminoquinolines, some studies have shown that certain 8-aminoquinoline derivatives can also inhibit hematin polymerization. asm.org During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Inhibition of this process leads to a buildup of toxic heme, which lyses the parasite. youtube.com

Antimalarial drug resistance is a major threat to global health. While resistance to 4-aminoquinolines like chloroquine (B1663885) is widespread, the mechanisms of resistance to 8-aminoquinolines appear to be distinct. asm.orgnih.gov Research indicates that there is no cross-resistance between chloroquine and the 8-aminoquinoline class. asm.org

Studies on P. falciparum clones have suggested the existence of multiple, independent resistance mechanisms to 8-aminoquinolines. asm.org The term "primaquine tolerance" is often used to describe treatment failures in P. vivax, where relapses occur despite standard therapy. nih.govoup.comnih.gov This phenomenon is not fully understood but is thought to involve both parasite and host factors. nih.gov

A critical factor influencing the efficacy of 8-aminoquinolines is host metabolism. These drugs require activation by the host's cytochrome P450 enzymes, particularly CYP2D6. nih.govresearchgate.netmdpi.com Genetic variations in the human CYP2D6 gene can lead to poor metabolism of the drug, resulting in lower levels of the active metabolites and subsequent treatment failure. mdpi.comfrontiersin.org This metabolic variability is a significant contributor to what is often perceived as parasite resistance. frontiersin.org From the parasite side, genetic analyses of relapsing P. vivax strains have identified single nucleotide variants in genes homologous to known drug-resistance genes, such as pvdhps and pvmdr, as potential molecular markers of resistance. nih.gov

The primary limitation for the widespread use of 8-aminoquinolines is their potential to cause severe hemolytic anemia in individuals with a genetic disorder known as Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. ukri.org This enzyme deficiency is the most common human enzyme defect, affecting approximately 400 million people worldwide, many of whom live in malaria-endemic regions. ukri.org

G6PD is crucial for protecting red blood cells from oxidative damage. The same reactive metabolites of 8-aminoquinolines that kill the malaria parasite also create significant oxidative stress on red blood cells. In G6PD-deficient individuals, red blood cells cannot cope with this stress, leading to their rapid destruction (hemolysis). ukri.org The mechanism of this toxicity is linked to the drug's pro-oxidant properties, which lead to increased hydrogen peroxide production and decreased glutathione (B108866) levels in erythrocytes. asm.org Research using humanized mouse models suggests that 8-aminoquinoline treatment in G6PD-deficient red blood cells leads to increased markers for eryptosis (programmed red blood cell death) and subsequent clearance of these damaged cells by the liver and spleen. mdpi.com

Given the essential role of 8-aminoquinolines and the limitations of current drugs, a significant area of research focuses on the design and synthesis of novel analogs. The goal is to develop safer and more effective compounds with an improved therapeutic window. This compound serves as a versatile starting material in this endeavor. nih.gov

Strategies for developing new analogs include:

Modification of the Quinoline Core : Introducing different substituents onto the quinoline ring to alter the molecule's electronic properties and metabolic profile.

Alteration of the Side Chain : Modifying the alkylamino side chain at the 8-position, as this part of the molecule is known to be crucial for both antimalarial activity and toxicity.

Hybrid Molecules : Combining the 4-aminoquinoline (B48711) or 8-aminoquinoline scaffold with other pharmacophores, such as guanylthiourea, to create hybrid compounds that may have multiple mechanisms of action.

These newly synthesized compounds are then evaluated for their in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium parasites and assessed for their cytotoxic effects on mammalian cell lines to determine their selectivity. nih.gov

Anticancer Agent Research

In addition to their role as antimalarials, quinoline derivatives have attracted significant attention as potential anticancer agents. neuroquantology.com The quinoline scaffold is present in several established anticancer drugs and is being actively investigated for its ability to inhibit various cancer-related targets, including topoisomerases and protein kinases. ijmphs.commdpi.com

Bromoquinoline derivatives, synthesized from precursors like this compound, have shown promising anticancer activities in several studies. nih.gov The introduction of bromine and other functional groups onto the quinoline ring can significantly enhance antiproliferative activity. nih.gov For instance, research has demonstrated that novel brominated methoxyquinolines and nitrated bromoquinolines exhibit significant inhibitory effects against various cancer cell lines. nih.govnih.gov The mechanisms of action for these compounds are diverse and can include the induction of apoptosis (programmed cell death) and the inhibition of critical enzymes like human topoisomerase I, which is essential for DNA replication. nih.govnih.gov

The table below summarizes the inhibitory activity of selected bromoquinoline derivatives against various cancer cell lines, demonstrating the potential of this chemical class in oncology research.

Further studies have explored N-(quinolin-8-yl)pyridine-3-sulfonamides, which demonstrated high activity against colon, breast, and cervical cancer cell lines, with IC50 values ranging from 4 to 43 µM. mdpi.com

Inhibition of Specific Kinases and Enzymes

While direct studies on this compound as a kinase or enzyme inhibitor are limited, the 4-aminoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors. For instance, derivatives of 4-aminoquinazolines and 4-aminoquinolines are known to target kinases like EGFR. arabjchem.org Research into novel 4-aminoquinoline derivatives has identified potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling. Although this compound was not specifically evaluated in these studies, its structural similarity suggests potential for derivatization to target various kinases. The bromine atom at the 4-position offers a convenient handle for synthetic modifications to explore structure-activity relationships and optimize inhibitory activity against specific kinase targets.

Targeting Cancer-Related Pathways (e.g., Survivin Inhibition)

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a validated target in cancer therapy due to its overexpression in many tumors and its role in promoting cell survival and proliferation. nih.gov While there is no direct evidence of this compound inhibiting the survivin pathway, the hydroxyquinoline scaffold, a close structural relative, has been the basis for the development of selective survivin inhibitors. nih.gov The development of novel survivin inhibitors from a hydroxyquinoline lead compound highlights the potential of the quinoline core in targeting this critical cancer-related pathway. Further investigation is warranted to explore whether derivatives of this compound can be designed to effectively modulate survivin expression or its interactions.

In Vitro and In Vivo Anticancer Efficacy Studies

The anticancer potential of quinoline derivatives is well-documented. arabjchem.org Numerous studies have demonstrated the in vitro cytotoxicity of various substituted quinolines against a range of cancer cell lines. nih.govmdpi.com For example, highly brominated quinoline derivatives have shown significant antiproliferative activity. nih.gov Although specific in vitro and in vivo anticancer efficacy studies on this compound are not extensively reported, its role as a key intermediate in the synthesis of potential anticancer agents is recognized. chemimpex.com The development of 2,4,8-trisubstituted quinoline derivatives as potential antitumor drugs underscores the importance of substitution at the 8-position for biological activity. arabjchem.org

Table 1: In Vitro Anticancer Activity of Selected Brominated Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5,7-dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | >100 | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | HeLa (Cervical Cancer) | 25.4 | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon Cancer) | 9.6 | nih.gov |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Glioblastoma) | 12.3 | nih.gov |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa (Cervical Cancer) | 15.2 | nih.gov |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 (Colon Cancer) | 10.1 | nih.gov |

Note: This table presents data for related brominated quinoline compounds to illustrate the potential of this chemical class, as direct data for this compound is limited.

Antimicrobial and Antifungal Applications

The quinoline scaffold is a cornerstone in the development of antimicrobial and antifungal agents. nih.govnih.gov While specific studies focusing exclusively on this compound are not abundant, the broader class of 8-aminoquinolines and their metal complexes have demonstrated notable antimicrobial and antifungal activities. nih.govnih.gov For instance, metal complexes of 8-aminoquinoline-uracil derivatives have shown activity against Gram-negative bacteria. nih.gov Furthermore, the antifungal properties of various quinoline derivatives have been reported, with some showing efficacy comparable to standard antifungal drugs. The presence of a bromine substituent can influence the biological activity of quinoline derivatives, suggesting that this compound could serve as a valuable scaffold for developing new antimicrobial and antifungal compounds. nih.gov

Antituberculosis and Anti-HIV Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Quinoline derivatives have been investigated for their potential to inhibit the growth of this pathogen. nih.govnih.gov Specifically, 4-aminoquinoline derivatives have been identified as inhibitors of Mycobacterium tuberculosis DNA gyrase B. nih.gov Although direct antitubercular activity of this compound has not been reported, its structural features align with those of other active quinoline compounds.